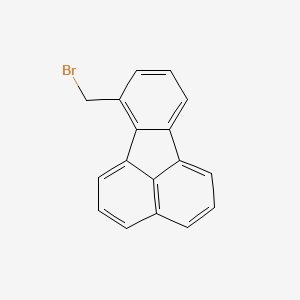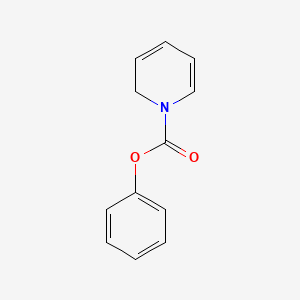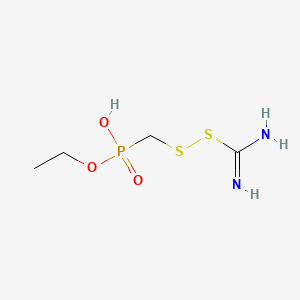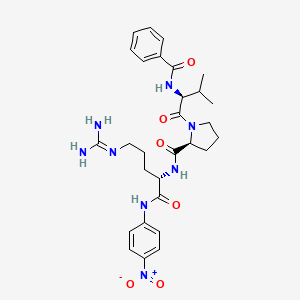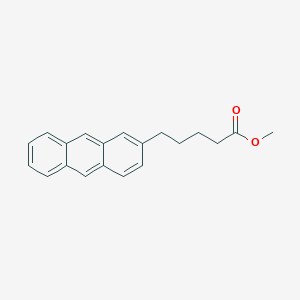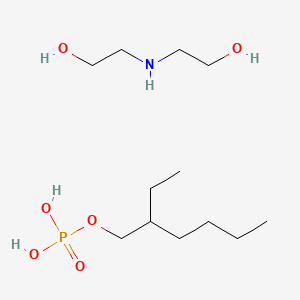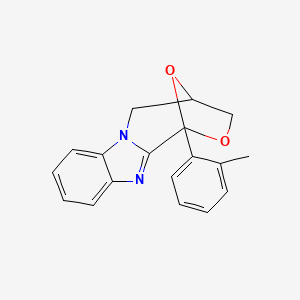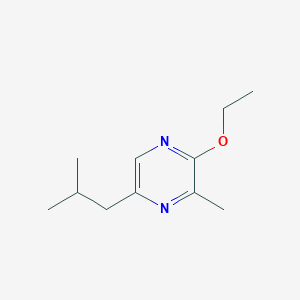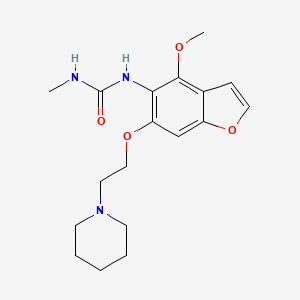
Methyl 2-methyl-4-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methyl-4-oxohexanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of 2-methyl-4-oxohexanoic acid. This compound is of interest in various fields of chemistry due to its unique structure, which includes both a ketone and an ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-4-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-4-oxohexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and increase yield. Additionally, the use of solid acid catalysts can facilitate the esterification process while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-methyl-4-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-methyl-4-oxohexanoic acid.
Reduction: 2-methyl-4-hydroxyhexanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-methyl-4-oxohexanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in studies related to enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a precursor for flavor and fragrance compounds.
Mecanismo De Acción
The mechanism of action of methyl 2-methyl-4-oxohexanoate depends on the specific reactions it undergoes. For example, in reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent. In substitution reactions, the ester group undergoes nucleophilic attack, leading to the formation of new compounds.
Comparación Con Compuestos Similares
Methyl 2-methyl-4-oxohexanoate can be compared with other similar compounds such as:
Methyl 2-oxohexanoate: Lacks the methyl group at the 2-position, resulting in different reactivity and applications.
Methyl 4-oxohexanoate: Lacks the methyl group at the 2-position and has different chemical properties.
Ethyl 2-methyl-4-oxohexanoate: The ethyl ester analog, which may have different solubility and reactivity.
The presence of the methyl group at the 2-position in this compound imparts unique steric and electronic effects, influencing its reactivity and making it distinct from its analogs.
Propiedades
Número CAS |
75436-59-8 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
methyl 2-methyl-4-oxohexanoate |
InChI |
InChI=1S/C8H14O3/c1-4-7(9)5-6(2)8(10)11-3/h6H,4-5H2,1-3H3 |
Clave InChI |
GHXIKMWOQBSQSN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CC(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


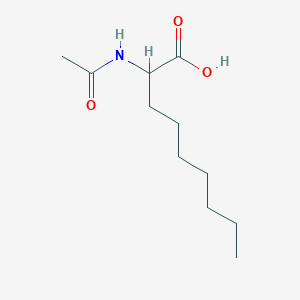
![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)
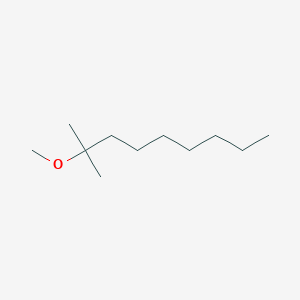
![8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14444712.png)
